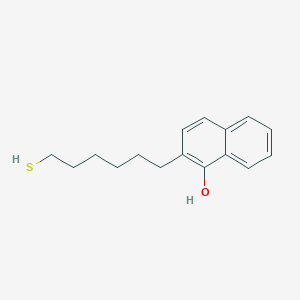
2-(6-Sulfanylhexyl)naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Sulfanylhexyl)naphthalen-1-ol is an organic compound derived from naphthalene, characterized by the presence of a hydroxyl group on the first carbon of the naphthalene ring and a sulfanylhexyl group on the second carbon. This compound is part of the naphthol family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Sulfanylhexyl)naphthalen-1-ol typically involves the reaction of 2-naphthol with 6-bromohexanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(6-Sulfanylhexyl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxyl group can be reduced to form the corresponding naphthyl ether.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Naphthyl ethers.
Substitution: Various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
2-(6-Sulfanylhexyl)naphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Sulfanylhexyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: Similar structure but lacks the sulfanylhexyl group.
1-Naphthol: Hydroxyl group on the first carbon of the naphthalene ring.
6-Bromohexanethiol: Contains the sulfanylhexyl group but lacks the naphthalene ring.
Uniqueness
2-(6-Sulfanylhexyl)naphthalen-1-ol is unique due to the presence of both the hydroxyl and sulfanylhexyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
91650-72-5 |
|---|---|
Molecular Formula |
C16H20OS |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-(6-sulfanylhexyl)naphthalen-1-ol |
InChI |
InChI=1S/C16H20OS/c17-16-14(8-3-1-2-6-12-18)11-10-13-7-4-5-9-15(13)16/h4-5,7,9-11,17-18H,1-3,6,8,12H2 |
InChI Key |
GDUJHSBOZXFXKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)CCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)
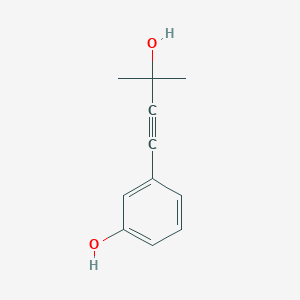
![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)

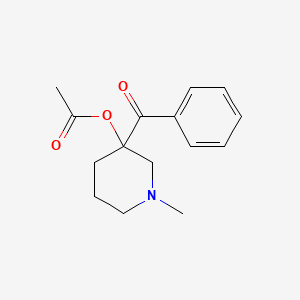
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
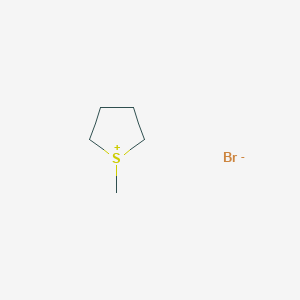
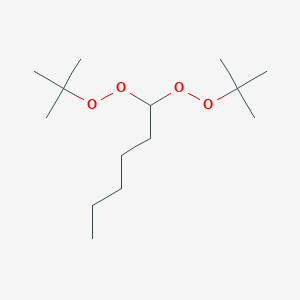
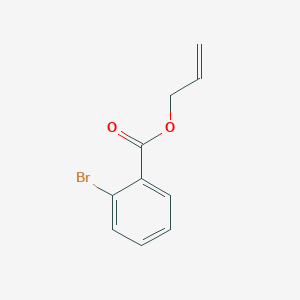
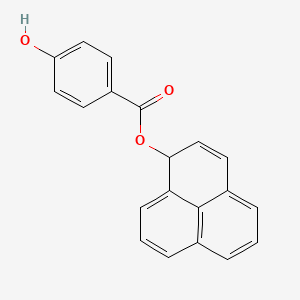
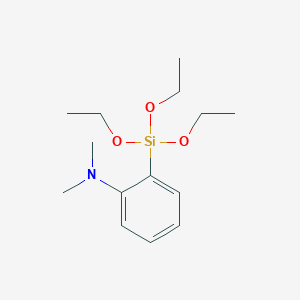
![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
